molecular formula C14H31O3P B14266827 Dibutyl (4-methylpentyl)phosphonate CAS No. 135251-93-3

Dibutyl (4-methylpentyl)phosphonate

Cat. No.: B14266827
CAS No.: 135251-93-3
M. Wt: 278.37 g/mol
InChI Key: RPJWWJYWGXJXMQ-UHFFFAOYSA-N
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Description

Dibutyl (4-methylpentyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group with butyl and 4-methylpentyl substituents. While direct references to this exact compound are absent in the provided evidence, insights can be drawn from analogous dibutyl phosphonates. Phosphonates are widely studied for their applications in metal extraction, polymer chemistry, and lubrication due to their chelating and thermal stability properties . Dibutyl phosphonates, such as dibutyl hydrogen phosphonate (DBHP), exhibit unique solvent extraction capabilities for nitric acid and uranium, distinguishing them from other phosphates like tributyl phosphate (TBP) .

Properties

CAS No.

135251-93-3

Molecular Formula

C14H31O3P

Molecular Weight

278.37 g/mol

IUPAC Name

1-dibutoxyphosphoryl-4-methylpentane

InChI

InChI=1S/C14H31O3P/c1-5-7-11-16-18(15,17-12-8-6-2)13-9-10-14(3)4/h14H,5-13H2,1-4H3

InChI Key

RPJWWJYWGXJXMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CCCC(C)C)OCCCC

Origin of Product

United States

Preparation Methods

Synthesis of Trialkyl Phosphite Intermediate

Triethyl phosphite is treated with 4-methylpentyl bromide under reflux in anhydrous toluene. The reaction proceeds via nucleophilic displacement, yielding diethyl (4-methylpentyl)phosphonate as an intermediate.

$$
\text{P(OEt)}3 + \text{4-methylpentyl-Br} \rightarrow \text{EtO}2\text{P(O)(4-methylpentyl)} + \text{EtBr}
$$

This intermediate is then subjected to a second alkylation with butyl bromide. However, the steric bulk of the 4-methylpentyl group may hinder the second substitution, necessitating elevated temperatures (120–140°C) and prolonged reaction times (24–48 h).

Limitations and Optimization

Yields for the second alkylation rarely exceed 60% due to competing elimination reactions. Catalytic additives such as sodium iodide or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reactivity by generating more nucleophilic iodide intermediates.

Transesterification of Phosphonate Esters

Transesterification offers a milder alternative for introducing bulky alkyl groups. Starting from trimethyl phosphonate, sequential alcoholysis with butanol and 4-methylpentanol can yield the target compound.

Stepwise Alcoholysis Protocol

  • First Transesterification : Trimethyl phosphonate reacts with excess butanol (5:1 molar ratio) in the presence of titanium(IV) isopropoxide (2 mol%) at 80°C. Methanol is removed via distillation to drive the equilibrium toward dibutyl methylphosphonate.
  • Second Transesterification : The methyl group is replaced by 4-methylpentanol under similar conditions, requiring higher temperatures (100–110°C) due to the steric hindrance of the branched alcohol.

Solvent and Catalyst Selection

Non-polar solvents like toluene or xylene enhance ester interchange by azeotropic removal of the displaced alcohol. Catalysts such as HCl or sulfuric acid are avoided to prevent acid-catalyzed decomposition of the phosphonate ester.

Phosphorylation of 4-Methylpentanol via Acyl Chloride Intermediates

A two-step phosphorylation strategy involves converting phosphonic acid to its acyl chloride derivative, followed by alcoholysis.

Formation of Phosphonic Acid Dichloride

Phosphonic acid is treated with thionyl chloride under reflux to generate phosphonic acid dichloride:

$$
\text{H}3\text{PO}3 + 2 \text{SOCl}2 \rightarrow \text{Cl}2\text{P(O)OH} + 2 \text{SO}_2 + 2 \text{HCl}
$$

Stepwise Esterification

  • First Esterification : The dichloride reacts with butanol in dichloromethane at 0°C, yielding monobutyl phosphonic acid chloride.
  • Second Esterification : Addition of 4-methylpentanol and triethylamine as a base completes the synthesis. Excess alcohol (3 eq) ensures complete conversion.

Transition Metal-Free Phosphorylation

Recent advances in phosphorylation chemistry enable direct coupling of alcohols with phosphonate precursors under mild conditions. A method adapted from source involves:

Reaction Conditions

Diethyl phosphonate reacts with 4-methylpentanol in the presence of potassium carbonate (2 eq) and dimethylformamide (DMF) at 80°C for 12 h. Subsequent transesterification with butanol under similar conditions installs the second butyl group.

Advantages

  • Avoids toxic alkyl halides and harsh acids.
  • Yields up to 75% for each esterification step.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Michaelis-Arbuzov 50–60 24–48 Scalable, uses readily available reagents Low yield for bulky substituents
Transesterification 65–70 12–24 Mild conditions, high selectivity Requires excess alcohol, costly catalysts
Acyl Chloride Route 70–75 8–12 High purity, straightforward procedure Hazardous SOCl₂, moisture-sensitive
Transition Metal-Free 70–75 12–24 Eco-friendly, no halides Requires DMF, limited scope

Industrial-Scale Considerations

Patent CN102351896B outlines a continuous process for dibutyl phosphate production, which could be adapted for this compound. Key modifications include:

  • Reactor Design : Enamel-coated reactors to handle corrosive intermediates.
  • Waste Management : Recycling HCl gas via absorption in propyl carbinol, reducing environmental impact.
  • Purification : Vacuum distillation (115–125°C, >18 mmHg) to isolate the product from trialkyl phosphonate byproducts.

Chemical Reactions Analysis

Types of Reactions

Dibutyl (4-methylpentyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibutyl (4-methylpentyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dibutyl (4-methylpentyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Dimethyl and Dibutyl Phosphonates

  • Synthesis Yields : Dimethyl phosphonates (e.g., dimethyl 1-butyryloxy-1-carboxymethylphosphonate) are synthesized with yields comparable to dibutyl analogs. For example, dimethyl derivatives achieved 65–69% yields, while dibutyl variants required optimized conditions for similar efficiency .
  • Reactivity: Dibutyl phosphonates demonstrate lower reactivity in phospha-Michael additions compared to diethyl or dipropyl analogs.

Diethyl Phosphonates

  • Functionalization : Diethyl (4-formylphenyl)phosphonate (C₁₁H₁₅O₄P) is structurally tailored for aromatic substitutions, enabling applications in polymer precursors and pharmaceuticals. Its molecular weight (242.211 g/mol) and functional groups contrast with bulkier dibutyl analogs, which prioritize solvent compatibility over reactivity .

Dibutyl Hydrogen Phosphonate (DBHP)

  • This property is critical in nuclear fuel processing .

Functional and Application-Based Comparisons

Table 1: Key Properties of Selected Phosphonates
Compound Key Application Notable Property Reference
Dibutyl Hydrogen Phosphonate Nitric acid extraction Forms HNO₃·DBHP complexes
Diethyl (4-formylphenyl)phosphonate Polymer synthesis High aromatic reactivity
Dimethyl 1-butyryloxyphosphonate Kinetic resolution (lipase) Moderate yields (47–94%)
Dibutyl Phosphonate Anti-wear additives Reduces torque-load in lubricants

Anti-Wear Performance
Dibutyl phosphonate demonstrates concentration-dependent anti-wear properties. At 2 mmol P/50g base stock, it significantly reduces wear scar diameter (WSD) and torque-load in lubricants, outperforming simpler alkyl phosphonates like dimethyl variants .

Polymer Interactions
Dibutyl phosphonate interacts with polyaniline base to form conductive films, a process absent in its tautomeric phosphite form. This interaction stabilizes the phosphonate against oxidation to phosphate, unlike dibutyl phosphite, which oxidizes readily at elevated temperatures .

Thermal and Chemical Stability

  • Thermal Degradation : Dibutyl phosphonate exhibits stability up to 200°C when interacting with polymers, whereas dibutyl phosphite oxidizes to dibutyl phosphate under similar conditions .
  • Hydrolytic Stability : Dibutyl esters are more resistant to hydrolysis than dimethyl analogs due to steric hindrance from longer alkyl chains, enhancing their longevity in aqueous extraction systems .

Q & A

Q. What are the critical physical-chemical properties of Dibutyl (4-methylpentyl)phosphonate for experimental handling and storage?

Methodological Answer: Key properties include:

  • Density : 0.995 g/mL at 25°C .
  • Boiling Point : 279.0 ± 9.0 °C at 760 mmHg .
  • Flash Point : 122.6 ± 18.7 °C, indicating flammability risks requiring inert atmosphere storage .

Experimental protocols should prioritize inert conditions (e.g., nitrogen/argon) to prevent oxidation, especially during high-temperature reactions. Storage in amber glass under refrigeration (2–8°C) is recommended to minimize hydrolysis.

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves transesterification or Michaelis-Arbuzov reactions. For example:

  • Phospha-Michael Addition : Reaction of phosphonates with α,β-unsaturated carbonyl substrates. However, yields are often low (8–10%) due to steric hindrance and competing tautomerization .
  • Optimization Strategies :
    • Use of anhydrous solvents (e.g., THF, DMF) to suppress hydrolysis.
    • Catalytic bases (e.g., DBU) to enhance nucleophilicity.
    • Extended reaction times (4–18 hours) and elevated temperatures (60–80°C) to overcome kinetic barriers .

Advanced Research Questions

Q. How does this compound interact with conducting polymers like polyaniline (PANI), and what analytical techniques validate these interactions?

Methodological Answer: Dibutyl phosphonate derivatives act as dopants for PANI, inducing conductivity via protonation. Key findings include:

  • FTIR Analysis : Reveals shifts in N–H and P=O stretching frequencies, confirming hydrogen bonding between phosphonate and PANI .
  • UV-Vis/Raman Spectroscopy : Monitors polaron band formation (∼800 nm) to assess conductivity changes .
  • Thermal Stability : Heating to 200°C under controlled conditions shows phosphonate prevents oxidation to phosphate, stabilizing PANI conductivity .

Q. Experimental Design :

  • Prepare PANI films via electrochemical deposition.
  • Immerse in phosphonate solution (1–5 wt% in ethanol).
  • Characterize using in situ FTIR during thermal cycling.

Q. Why does PANI doped with this compound exhibit lower biocompatibility compared to other phosphonates in stem cell studies?

Methodological Answer: Cytocompatibility is influenced by:

  • Dopant Leaching : Dibutyl phosphonate’s higher hydrophobicity may reduce leaching rates, prolonging exposure and toxicity .
  • Cell Viability Assays : Embryonic stem cells exposed to PANI-phosphonate composites showed reduced viability (IC₅₀ < 50 µg/mL) versus polypyrrole analogs .
  • Differentiation Impact : Cardiomyogenesis assays revealed altered gene expression (e.g., NKX2-5 suppression) linked to phosphonate-induced oxidative stress .

Q. Recommendations :

  • Conduct time-resolved cytotoxicity assays.
  • Compare with hydrophilic phosphonates (e.g., methyl or ethyl derivatives).

Q. What analytical challenges exist in characterizing this compound speciation, and what novel methods address these limitations?

Methodological Answer: Challenges include:

  • Tautomer Discrimination : Phosphonate ↔ phosphite equilibria complicate NMR/FTIR interpretation .
  • Quantitative Speciation : Lack of commercial standards for LC-MS/MS analysis .

Q. Emerging Solutions :

  • 2D NMR (HSQC, COSY) : Resolves tautomeric forms via ¹H-³¹P coupling .
  • Ion Mobility Spectrometry (IMS) : Differentiates phosphonate adducts based on collision cross-sections .

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for energy storage applications?

Methodological Answer: Phosphonate-based MOFs are promising due to:

  • Thermal Stability : Phosphonate linkers enhance MOF robustness up to 400°C .
  • Semiconductivity : Theoretical studies predict bandgap tuning (1.5–3.2 eV) via phosphonate-metal coordination .

Q. Synthesis Protocol :

  • Hydrothermal synthesis with Zn²⁺/Cu²⁺ nodes.
  • Post-synthetic modification to anchor phosphonate groups.
  • Characterize via PXRD and XANES to confirm framework integrity .

Q. How do solvent systems influence the tautomeric equilibrium of this compound in catalytic applications?

Methodological Answer:

  • Polar Protic Solvents (e.g., MeOH) : Favor phosphite tautomer (P–OH) via hydrogen bonding, enhancing acidity .
  • Nonpolar Solvents (e.g., Toluene) : Stabilize phosphonate form (P=O), reducing reactivity in Michael additions .

Q. Experimental Validation :

  • Use ³¹P NMR to quantify tautomer ratios.
  • Correlate with reaction yields in model systems (e.g., phospha-Michael additions) .

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